Sub-Nanomolar Potency Against Human 5-Lipoxygenase Compared to Zileuton
L 691816 demonstrates sub-nanomolar inhibitory potency against human 5-lipoxygenase (5-LO), a key advantage over the clinically used 5-LO inhibitor zileuton. In a cell-free enzymatic assay using human 5-LO, L 691816 exhibited an IC50 of 75 nM for inhibiting 5-HPETE production [1]. In a more complex cellular assay measuring leukotriene B4 (LTB4) synthesis in human polymorphonuclear (PMN) leukocytes, L 691816 showed an IC50 of 10 nM [1]. In contrast, cross-study data for zileuton in a comparable human PMN leukocyte LTB4 assay reported an IC50 of 400-600 nM [2].
| Evidence Dimension | Inhibition of LTB4 synthesis in human PMN leukocytes |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | Zileuton: IC50 = 400-600 nM |
| Quantified Difference | L 691816 is approximately 40- to 60-fold more potent than zileuton in this cellular model. |
| Conditions | Cell-based assay using human polymorphonuclear (PMN) leukocytes stimulated to produce LTB4. |
Why This Matters
The 40-60 fold higher potency of L 691816 translates to achieving the same level of leukotriene inhibition at significantly lower concentrations, potentially reducing the risk of off-target effects or toxicity in complex in vitro and in vivo systems.
- [1] Hutchinson JH, Riendeau D, Brideau C, et al. Substituted thiopyrano[2,3,4-c,d]indoles as potent, selective, and orally active inhibitors of 5-lipoxygenase. Synthesis and biological evaluation of L-691,816. J Med Chem. 1993 Sep 17;36(19):2771-87. View Source
- [2] Carter GW, Young PR, Albert DH, et al. 5-lipoxygenase inhibitory activity of zileuton. J Pharmacol Exp Ther. 1991 Feb;256(2):929-37. View Source
